molecular formula C8H7NO3 B6618236 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid CAS No. 1782521-03-2

2H,3H-furo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B6618236
CAS RN: 1782521-03-2
M. Wt: 165.15 g/mol
InChI Key: HHJDNFUXANOVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H,3H-furo[2,3-c]pyridine-2-carboxylic acid, also known as FP2CA, is a versatile and useful compound in the fields of organic synthesis, biochemistry, and pharmacology. It is a five-membered ring containing a nitrogen atom, two oxygen atoms, and two carbon atoms. FP2CA is known for its ability to act as a catalyst, reducing reaction times and allowing for the synthesis of complex molecules. In addition, FP2CA has been used in a variety of scientific research applications, including drug discovery, protein folding, and metabolic engineering.

Scientific Research Applications

2H,3H-furo[2,3-c]pyridine-2-carboxylic acid has been used in a variety of scientific research applications. For example, it has been used in drug discovery to identify new compounds that can be used to treat diseases. It has also been used to study protein folding, which can help researchers better understand the structure and function of proteins. Additionally, 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid has been used in metabolic engineering, which involves using genetic engineering techniques to alter the metabolism of cells and organisms.

Mechanism Of Action

The mechanism of action of 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as a catalyst, reducing reaction times and allowing for the synthesis of complex molecules. Additionally, it is believed that 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid can interact with proteins and other molecules in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid are not yet fully understood. However, it is believed that the compound can interact with proteins and other molecules in order to modulate their activity. Additionally, it is believed that 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid can reduce reaction times and allow for the synthesis of complex molecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid in lab experiments is that it can reduce reaction times and allow for the synthesis of complex molecules. Additionally, it is a versatile and useful compound in the fields of organic synthesis, biochemistry, and pharmacology. However, one of the main limitations of using 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid in lab experiments is that the mechanism of action of the compound is not yet fully understood.

Future Directions

The potential future directions for 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid are numerous. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted on the mechanism of action of 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid and how it interacts with proteins and other molecules. Another potential direction is to use 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid as a catalyst in drug discovery and metabolic engineering. Finally, further research could be conducted on the synthesis methods of 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid, such as the Suzuki coupling reaction, the Ullmann reaction, and the Stille reaction.

Synthesis Methods

2H,3H-furo[2,3-c]pyridine-2-carboxylic acid can be synthesized in a variety of ways, including through the use of the Suzuki coupling reaction, the Ullmann reaction, and the Stille reaction. In the Suzuki coupling reaction, a palladium catalyst is used to couple an aryl bromide with an aryl boronic acid. The Ullmann reaction involves a copper catalyst, which is used to couple an aryl halide with an aryl or alkyl halide. The Stille reaction involves a tin-based reagent, which is used to couple an aryl halide with a nucleophile.

properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-2,4,6H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJDNFUXANOVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H-furo[2,3-c]pyridine-2-carboxylic acid

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